molecular formula C12H18ClNO B15273507 [1-(4-Chlorophenyl)ethyl](1-methoxypropan-2-YL)amine

[1-(4-Chlorophenyl)ethyl](1-methoxypropan-2-YL)amine

Cat. No.: B15273507
M. Wt: 227.73 g/mol
InChI Key: BFDTWUQVQYIXRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)ethylamine: is an organic compound with the molecular formula C12H18ClNO and a molecular weight of 227.73 g/mol . This compound is characterized by the presence of a chlorophenyl group, an ethyl chain, and a methoxypropan-2-ylamine moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)ethylamine typically involves the reaction of 4-chlorophenylacetone with 1-methoxypropan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol and a catalyst like sodium hydroxide . The mixture is heated to a specific temperature, often around 60-80°C , and stirred for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of 1-(4-Chlorophenyl)ethylamine may involve more advanced techniques such as continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to a more consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

1-(4-Chlorophenyl)ethylamine is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Employed in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)ethylamine involves its interaction with specific molecular targets. It may act on receptor sites or enzymes , leading to alterations in cellular pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

N-[1-(4-chlorophenyl)ethyl]-1-methoxypropan-2-amine

InChI

InChI=1S/C12H18ClNO/c1-9(8-15-3)14-10(2)11-4-6-12(13)7-5-11/h4-7,9-10,14H,8H2,1-3H3

InChI Key

BFDTWUQVQYIXRJ-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC(C)C1=CC=C(C=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.